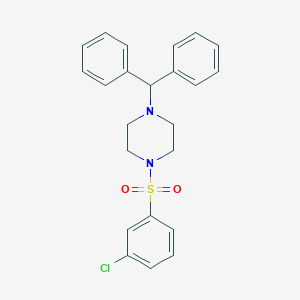![molecular formula C20H16N4O2S B492617 N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-28-3](/img/structure/B492617.png)
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a triazoloquinoline moiety, and a sulfanylacetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazoloquinoline core, which can be synthesized through cyclization reactions involving appropriate precursors. The acetylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide linkage is formed through nucleophilic substitution reactions, often using thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters .
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols or alkanes .
科学研究应用
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound can be used in the development of advanced materials, including polymers and dyes
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The triazoloquinoline moiety is known to interact with DNA or proteins, potentially disrupting their function and leading to biological activity .
相似化合物的比较
Similar Compounds
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide: can be compared with other triazoloquinoline derivatives and sulfanylacetamide compounds.
Triazoloquinoline derivatives: These compounds share the triazoloquinoline core and may exhibit similar biological activities.
Sulfanylacetamide compounds: These compounds contain the sulfanylacetamide linkage and may have comparable chemical reactivity
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)15-6-4-7-16(11-15)21-19(26)12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-11H,12H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJULKKOPACOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
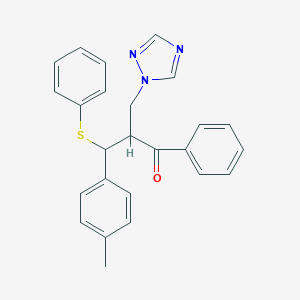
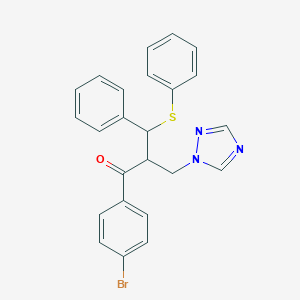
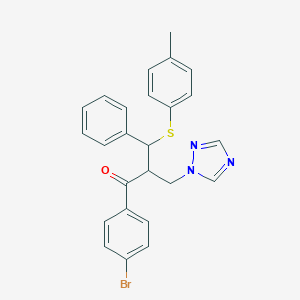
![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)
![4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1'-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE](/img/structure/B492538.png)
![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)

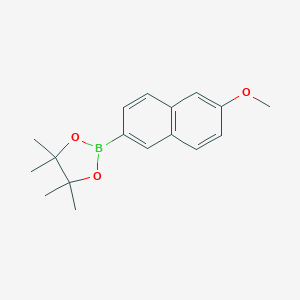
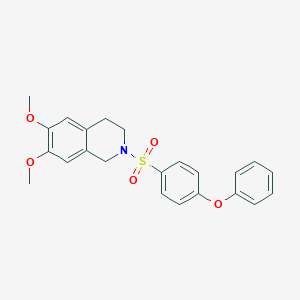
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)
![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B492551.png)
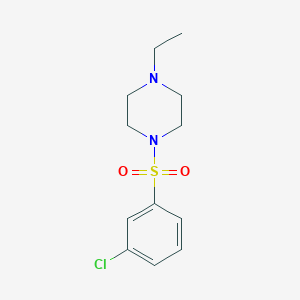
![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)
